(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is a compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often utilized as a protecting group in the synthesis of peptides and proteins. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, where it serves as a protecting group for the amino group of phenylalanine. This allows for the selective formation of peptide bonds and the construction of complex peptide sequences.
In biology and medicine, peptides synthesized using this compound are used in the study of protein-protein interactions, enzyme-substrate relationships, and the development of peptide-based drugs. The compound’s stability and ease of removal make it ideal for use in automated peptide synthesizers, facilitating high-throughput synthesis of peptides for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of phenylalanine with the Fmoc group. This can be achieved through the reaction of phenylalanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides (e.g., DCC, EDC) and additives like HOBt or HOAt.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: Free amino acids or peptides.
Coupling: Peptide chains with extended sequences.
Substitution: Derivatives with modified side chains.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. When the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is similar to other Fmoc-protected amino acids, such as Fmoc-protected glycine, alanine, and valine. its unique structure, which includes a phenyl group, imparts distinct properties that influence its reactivity and interactions in peptide synthesis.
Similar Compounds
- Fmoc-Glycine
- Fmoc-Alanine
- Fmoc-Valine
- Fmoc-Leucine
The presence of the phenyl group in this compound enhances its hydrophobicity and can influence the folding and stability of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKBGOHVBNXRB-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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